molecular formula C9H7F2NO2 B11902875 (4-(Difluoromethyl)benzo[d]oxazol-2-yl)methanol

(4-(Difluoromethyl)benzo[d]oxazol-2-yl)methanol

Cat. No.: B11902875
M. Wt: 199.15 g/mol
InChI Key: ZFASFKGHQYCTOC-UHFFFAOYSA-N
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Description

(4-(Difluoromethyl)benzo[d]oxazol-2-yl)methanol is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a difluoromethyl group and a methanol group attached to the benzoxazole core. Benzoxazole derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.

Properties

Molecular Formula

C9H7F2NO2

Molecular Weight

199.15 g/mol

IUPAC Name

[4-(difluoromethyl)-1,3-benzoxazol-2-yl]methanol

InChI

InChI=1S/C9H7F2NO2/c10-9(11)5-2-1-3-6-8(5)12-7(4-13)14-6/h1-3,9,13H,4H2

InChI Key

ZFASFKGHQYCTOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)CO)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Difluoromethyl)benzo[d]oxazol-2-yl)methanol typically involves the reaction of 2-aminophenol with a suitable difluoromethylating agent. One common method is the reaction of 2-aminophenol with difluoromethyl ketone under acidic conditions to form the benzoxazole ring. The resulting intermediate is then reduced to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(4-(Difluoromethyl)benzo[d]oxazol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized benzoxazole derivatives .

Mechanism of Action

The mechanism of action of (4-(Difluoromethyl)benzo[d]oxazol-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, benzoxazole derivatives are known to inhibit enzymes like prostaglandin H2 synthase (PGHS) and trypsin, leading to anti-inflammatory effects . The difluoromethyl group may enhance the compound’s binding affinity and stability, contributing to its biological activity .

Comparison with Similar Compounds

Biological Activity

The compound (4-(Difluoromethyl)benzo[d]oxazol-2-yl)methanol is a novel chemical entity characterized by its unique structure, which includes a difluoromethyl group attached to a benzo[d]oxazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agricultural chemicals. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C9_9H7_7F2_2N1_1O2_2
  • Molecular Weight : Approximately 201.15 g/mol
  • Structural Features : The presence of the difluoromethyl group enhances the compound's reactivity and biological properties, making it a candidate for further investigation in drug discovery and development.

Synthesis Methods

Several synthetic routes have been developed for the production of this compound. These methods often involve the use of various reagents and conditions to achieve high yields and purity. For example, one common approach includes:

  • Starting Materials : Appropriate precursors containing benzo[d]oxazole moieties.
  • Reagents : Difluoromethylating agents to introduce the difluoromethyl group.
  • Conditions : Reflux in suitable solvents under controlled temperatures.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity against various human cancer cell lines. The mechanism of action appears to involve:

  • Induction of Apoptosis : The compound has been shown to activate caspase pathways, leading to programmed cell death in cancer cells.
  • Inhibition of Tumor Growth : In vitro assays have demonstrated that this compound can inhibit cell proliferation with IC50_{50} values comparable to established chemotherapeutics.
Cell LineIC50_{50} Value (µM)Mechanism of Action
HepG23.43Apoptosis induction
MCF-72.79Cell cycle arrest
A5492.43Tubulin polymerization inhibition

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with various biological targets, such as enzymes and receptors. Techniques employed include:

  • Molecular Docking : This computational method predicts how the compound interacts with specific protein targets, providing insights into its mechanism of action.
  • Binding Affinity Assessment : Experimental assays are conducted to quantify the strength of binding between the compound and its biological targets.

Case Studies

  • Case Study on HepG2 Cells :
    • A study reported that treatment with this compound resulted in a significant increase in apoptosis markers, including elevated levels of caspase-3 and BAX, along with decreased Bcl-2 levels.
    • The results indicated a clear pathway through which the compound exerts its anticancer effects.
  • Comparative Study with Standard Drugs :
    • In comparative studies against standard chemotherapeutic agents like Sorafenib, this compound demonstrated superior efficacy in certain cancer cell lines, suggesting its potential as a lead compound for drug development.

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